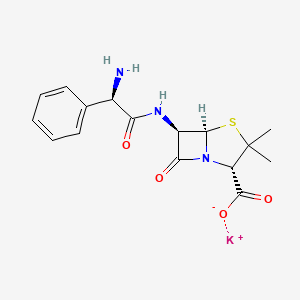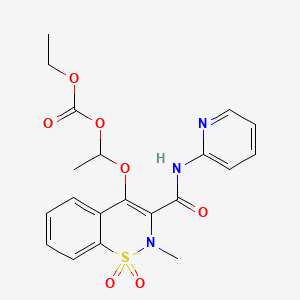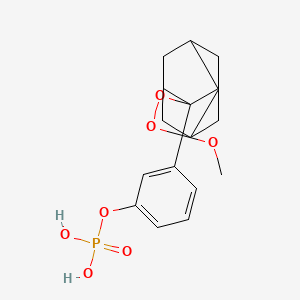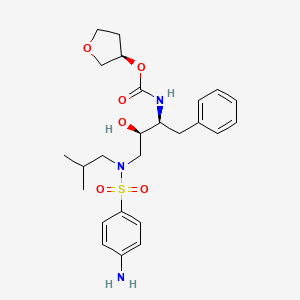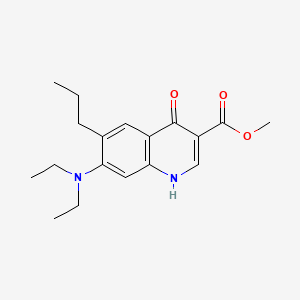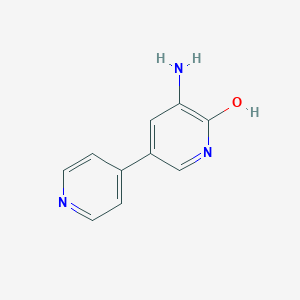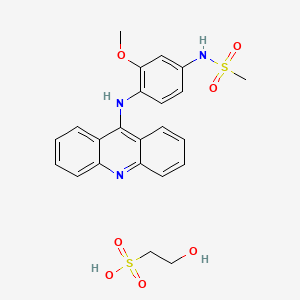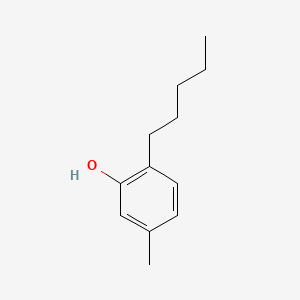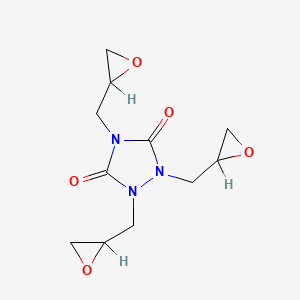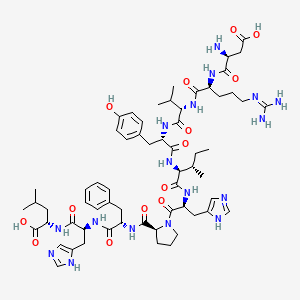
姜烯酮 A
描述
Gingerenone A is a diarylheptanoid and polyphenol found in Zingiber officinale (ginger) with diverse biological activities . It has been found to inhibit tyrosinase and scavenge DPPH radicals . It also inhibits JAK2 and p70 ribosomal S6 kinase 1 (p70S6K1) . Gingerenone A selectively decreases the viability of ionizing radiation-induced senescent WI38 fibroblasts over proliferating fibroblasts . It prevents increases in body weight but does not affect caloric intake in a mouse model of high-fat diet-induced obesity . It decreases tumor weight in an HCT116 colon cancer mouse xenograft model .
Synthesis Analysis
Gingerenone A has been synthesized from vanillin in four steps with an overall yield of 15% . Demethylation of Gingerenone A with AlCl3 gives hirsutenone, a metabolite of Alnus hirsute, in 36% yield .
Molecular Structure Analysis
The molecular formula of Gingerenone A is C21H24O5 . Its average mass is 356.412 Da and its monoisotopic mass is 356.162384 Da . The SMILES notation for Gingerenone A is COC(C=C1CC/C=C/C(CCC2=CC(OC)=C(C=C2)O)=O)=C(C=C1)O .
Chemical Reactions Analysis
Gingerenone A has been found to inhibit SaHPPK, a unique enzyme encoded by Staphylococcus aureus . It has demonstrated higher dock scores than known antibiotics and has represented interactions with the key residues within the active site .
Physical And Chemical Properties Analysis
科学研究应用
抗癌特性
姜烯酮 A (Gin A) 存在于生姜(Zingiber officinale)中,在癌症研究中显示出有希望的结果。Yu 等人(2022 年)的一项研究发现,Gin A 诱导乳腺癌细胞的抗增殖和衰老。它通过减少 ATP 含量、降低细胞活力以及诱导癌细胞的氧化应激和 DNA 损伤反应而起作用,从而导致其衰老 (Yu 等,2022)。
抗肥胖和抗炎作用
Suk 等人(2017 年)报告说,姜烯酮 A (GA) 显着降低了喂食高脂肪饮食的小鼠的肥胖和脂肪组织炎症。它通过调节脂肪酸代谢和抑制脂肪组织炎症(通过抑制巨噬细胞募集和下调促炎细胞因子)而起作用 (Suk 等,2017)。
抗真菌和抗球虫活性
姜烯酮 A 还表现出抗真菌作用。Endo 等人(1990 年)从姜根茎中分离出姜烯酮 A,发现它对稻瘟病菌有效。它在体外还表现出中等的抗球虫活性 (Endo 等,1990)。
糖尿病管理
2018 年,Chen 等人发现姜烯酮 A 通过抑制 p70 S6 激酶的活性来增强胰岛素受体并增加葡萄糖摄取。此特性使其成为治疗胰岛素抵抗和管理糖尿病的潜在候选物 (Chen 等,2018)。
心血管疾病
Kim 等人(2018 年)发现姜烯酮 A 减弱单核细胞-内皮粘附,这是动脉粥样硬化发展中的一个关键过程。它通过抑制 NF-κB 信号通路来抑制炎症,表明其在预防心血管疾病中的潜力 (Kim 等,2018)。
衰老细胞清除活性
Moaddel 等人(2022 年)将姜烯酮 A 确定为一种新型的衰老细胞清除化合物,能够选择性地消除衰老细胞而不影响非衰老细胞。此特性突出了其在以衰老细胞积累为特征的疾病中潜在的治疗益处 (Moaddel 等,2022)。
作用机制
Target of Action
Gingerenone A, a compound derived from ginger roots, has been found to inhibit Janus Kinase 2 (JAK2) and p70 ribosomal S6 kinase (S6K1) . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, survival, and differentiation .
Mode of Action
Gingerenone A acts as a dual inhibitor of JAK2 and S6K1 . By inhibiting these kinases, it disrupts the normal signaling pathways within the cell, leading to changes in cellular function. For instance, Gingerenone A has been shown to inhibit the unique enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (SaHPPK) in Staphylococcus aureus .
Biochemical Pathways
Gingerenone A affects multiple biochemical pathways. It has been proposed as a candidate inhibitor against Staphylococcus aureus, demonstrating higher dock scores than known antibiotics and representing interactions with key residues within the active site . It also induces apoptosis, a programmed cell death pathway, similar to the senolytic cocktail dasatinib and quercetin .
Pharmacokinetics
It’s known that gingerenone a selectively promotes the death of senescent cells with no effect on non-senescent cells . This selectivity suggests that Gingerenone A may have a favorable pharmacokinetic profile, with potential therapeutic benefits in diseases characterized by senescent cell accumulation .
Result of Action
Gingerenone A has demonstrated various molecular and cellular effects. It has been shown to suppress tumor growth in vivo , and it selectively eliminates senescent cells . It also has a pronounced effect on suppressing the senescence-associated secretory phenotype (SASP) . Furthermore, Gingerenone A has been found to have antifungal and antiparasitic properties .
Action Environment
The action of Gingerenone A can be influenced by various environmental factors. For instance, it has been shown to have antiviral activity against Influenza A Virus, mediated by targeting JAK2 . This suggests that the viral environment can influence the action of Gingerenone A.
安全和危害
未来方向
Gingerenone A has been identified as a novel senolytic compound . It may have therapeutic benefit in diseases characterized by senescent cell accumulation . It has also been suggested that Gingerenone A may either be potential SaHPPK inhibitors or can be used as fundamental platforms for novel SaHPPK inhibitor development .
属性
IUPAC Name |
(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXZNKYDTXGOT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873741 | |
| Record name | Gingerone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gingerenone A | |
CAS RN |
128700-97-0 | |
| Record name | Gingerenone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128700-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerenone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gingerone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gingerenone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Gingerenone A?
A1: Gingerenone A has the molecular formula C21H22O3 and a molecular weight of 322.4 g/mol. []
Q2: What are the key structural features of Gingerenone A?
A2: Gingerenone A is a diarylheptanoid, characterized by two aromatic rings connected by a seven-carbon aliphatic chain. [] It features a ketone group at the 3-position and hydroxyl groups on the aromatic rings. []
Q3: How does Gingerenone A exert its anti-inflammatory effects?
A3: Gingerenone A has been shown to inhibit the phosphorylation of IκB kinase (IKK), a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. [, ] This suppression of NF-κB activation leads to decreased expression of pro-inflammatory mediators, including vascular cell adhesion molecule-1 (VCAM-1) and chemokine (C-C motif) ligand 2 (CCL2), ultimately attenuating monocyte adhesion to endothelial cells. []
Q4: What is the role of Gingerenone A in combating obesity?
A4: Gingerenone A has demonstrated promising anti-obesity effects by inhibiting adipogenesis and lipid accumulation in 3T3-L1 cells. [] This effect is linked to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. [] Moreover, Gingerenone A suppresses adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines. []
Q5: Can Gingerenone A improve insulin sensitivity?
A5: Research suggests that Gingerenone A can enhance insulin sensitivity by inhibiting p70 S6 kinase (S6K1) activity. [] This inhibition leads to increased insulin receptor tyrosine phosphorylation and enhanced glucose uptake in adipocytes and myotubes. []
Q6: Does Gingerenone A possess anticancer properties?
A6: Gingerenone A has shown antiproliferative and senescence-inducing effects on breast cancer cells. [] It diminishes cellular ATP content, decreases cell viability, and induces a G2/M cell cycle arrest. [] These effects are associated with increased oxidative stress and DNA damage responses. []
Q7: How does Gingerenone A interact with IL-17RA in ulcerative colitis?
A7: Gingerenone A directly interacts with the IL-17RA protein, as demonstrated by pull-down assays, surface plasmon resonance analysis, and molecular dynamics simulations. [] This interaction inhibits IL-17 signaling, mitigating inflammation and restoring intestinal barrier function in ulcerative colitis models. []
Q8: Does Gingerenone A demonstrate antiviral activity?
A8: Studies have shown that Gingerenone A inhibits influenza A virus replication by targeting Janus Kinase 2 (JAK2). [] This inhibitory effect was observed across different IAV subtypes (H1N1, H5N1, H9N2) and cell lines. [] Furthermore, in silico studies suggest potential antiviral activity against SARS-CoV-2 through interactions with the spike protein and Mpro. [, ]
Q9: What is the role of Gingerenone A in ferroptosis?
A9: Gingerenone A has been found to alleviate ferroptosis in secondary liver injury associated with colitis in mice. [] This protective effect is linked to the activation of the nuclear factor erythroid 2-like 2 (Nrf2) - glutathione peroxidase 4 (Gpx4) signaling pathway. []
Q10: How does Gingerenone A impact Streptococcus pneumoniae?
A10: In silico studies suggest that Gingerenone A exhibits high binding affinities for S. pneumoniae capsular polysaccharide biosynthesis proteins (CpsA, CpsB, and CpsD). [] This interaction may disrupt capsule synthesis, potentially hindering bacterial virulence. []
Q11: Is Gingerenone A considered safe for therapeutic use?
A11: While Gingerenone A has demonstrated promising bioactivity in preclinical studies, its safety profile requires further investigation. Although it exhibits minimal toxicity towards normal cells in some studies, [] comprehensive toxicological evaluations are crucial to determine its safety for human consumption and potential long-term effects.
Q12: What are the potential therapeutic applications of Gingerenone A?
A12: Based on its diverse biological activities, Gingerenone A holds potential for treating various conditions including obesity, inflammatory diseases, cancer, bacterial infections, and viral infections. [, , , , , , ]
Q13: What are the future research directions for Gingerenone A?
A13: Further research is crucial to:* Conduct comprehensive preclinical studies to determine its safety and efficacy in various disease models.* Investigate its pharmacokinetic properties, including ADME and bioavailability.* Explore effective drug delivery systems to enhance its targeting and therapeutic potential.* Develop robust analytical methods for its characterization and quantification.* Assess its potential for clinical translation and evaluate its effectiveness in human trials.
Q14: Are there any known alternatives or substitutes for Gingerenone A?
A14: While other ginger compounds like 6-shogaol and gingerol share some pharmacological activities with Gingerenone A, [, ] they exhibit distinct mechanisms of action and potencies. [, ] Further research is needed to explore other potential alternatives with comparable efficacy and safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



